4-Chloro-2-(2-hydroxyphenyl)benzoic acid 4-Chloro-2-(2-hydroxyphenyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1261931-81-0
VCID: VC11802875
InChI: InChI=1S/C13H9ClO3/c14-8-5-6-10(13(16)17)11(7-8)9-3-1-2-4-12(9)15/h1-7,15H,(H,16,17)
SMILES: C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)C(=O)O)O
Molecular Formula: C13H9ClO3
Molecular Weight: 248.66 g/mol

4-Chloro-2-(2-hydroxyphenyl)benzoic acid

CAS No.: 1261931-81-0

Cat. No.: VC11802875

Molecular Formula: C13H9ClO3

Molecular Weight: 248.66 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-(2-hydroxyphenyl)benzoic acid - 1261931-81-0

Specification

CAS No. 1261931-81-0
Molecular Formula C13H9ClO3
Molecular Weight 248.66 g/mol
IUPAC Name 4-chloro-2-(2-hydroxyphenyl)benzoic acid
Standard InChI InChI=1S/C13H9ClO3/c14-8-5-6-10(13(16)17)11(7-8)9-3-1-2-4-12(9)15/h1-7,15H,(H,16,17)
Standard InChI Key OYFWAOUDFKZNLV-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)C(=O)O)O
Canonical SMILES C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)C(=O)O)O

Introduction

Chemical Identity and Structural Properties

Molecular Configuration

The compound consists of a benzoic acid backbone substituted with a chlorine atom at the para position and a 2-hydroxyphenyl group at the ortho position (Figure 1). This arrangement creates a planar biphenyl system with intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups, enhancing stability and influencing solubility.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC13H9ClO3\text{C}_{13}\text{H}_9\text{ClO}_3
Molecular Weight248.66 g/mol
CAS Number1261931-81-0
Density~1.35 g/cm³ (estimated)
Boiling Point>300°C (decomposes)

Synthesis and Manufacturing

Chlorination and Functionalization

While no direct synthesis protocols for 4-Chloro-2-(2-hydroxyphenyl)benzoic acid are documented, analogous compounds like 4-chloromethyl benzoic acid chlorides provide methodological templates. A patented three-step process involves:

  • Chlorination: 4-Xylyl alcohol reacts with chlorine gas under catalytic dibenzoyl peroxide, yielding 4-methylol tribenzyl chloride .

  • Hydrolysis: The chlorinated intermediate undergoes controlled hydrolysis to form 4-hydroxymethyl-benzoic acid .

  • Acylation: Reaction with oxalyl chloride in the presence of DMF catalyst produces the final acyl chloride derivative .

Table 2: Reaction Conditions for Analog Synthesis

StepCatalystTemperatureYieldPurity
ChlorinationDibenzoyl peroxide60–105°C88–90%99.4–99.6%
HydrolysisNone50–80°C>95%N/A
AcylationDMFRoom temp88–90%99.4–99.6%

Esterification Pathways

Derivatives like methyl 4-chloro-2-hydroxybenzoate (CAS 22717-55-1) are synthesized via esterification of the parent acid with methanol, demonstrating the feasibility of modifying the carboxylic acid group for enhanced bioavailability .

Research Gaps and Future Directions

Mechanistic Studies

The exact molecular targets of 4-Chloro-2-(2-hydroxyphenyl)benzoic acid remain uncharacterized. Computational docking studies and proteomic profiling could elucidate its interactions with enzymes like cyclooxygenase-2 (COX-2) or tyrosine kinases.

Formulation Challenges

The compound’s low aqueous solubility (<0.1 mg/mL) limits bioavailability. Nanoencapsulation using liposomes or polymeric nanoparticles may improve delivery efficiency.

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